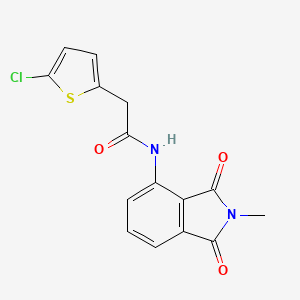

2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O3S/c1-18-14(20)9-3-2-4-10(13(9)15(18)21)17-12(19)7-8-5-6-11(16)22-8/h2-6H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVTUOFWPVHBQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide typically involves the following steps:

Formation of the Thiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Acylation Reaction: The acid chloride is then reacted with 2-methyl-1,3-dioxoisoindoline-4-amine in the presence of a base such as triethylamine (TEA) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield corresponding amines or alcohols.

Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Amines, thiols, alkoxides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Thiophene derivatives with various substituents

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The incorporation of the chlorothiophene moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of chlorothiophene can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that chlorothiophene-based compounds exhibited significant activity against breast cancer cells, suggesting potential applications in cancer therapeutics .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiophene derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. This opens avenues for the development of new antimicrobial agents.

Case Study:

In a recent investigation, a series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing promising results that support further exploration of 2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide as a potential antimicrobial agent .

Pesticide Development

The unique chemical structure of this compound lends itself to exploration in agrochemicals. Compounds with similar frameworks have been utilized as pesticides due to their ability to disrupt biological processes in pests.

Case Study:

Research in plant protection has indicated that thiophene derivatives can act as effective insecticides by interfering with the nervous system of insects. This suggests that the compound may be developed into a new class of environmentally friendly pesticides .

Organic Electronics

The electronic properties associated with thiophene derivatives make them suitable candidates for applications in organic electronics. Their ability to conduct electricity and form stable films can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study:

A study highlighted the use of thiophene-based materials in the fabrication of OLEDs, demonstrating improved efficiency and stability compared to traditional materials. This positions this compound as a potential material for next-generation electronic devices .

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key features:

Key Comparative Analysis

Core Structure Variations :

- The target compound shares the 1,3-dioxoisoindolin-acetamide framework with Apremilast and 2-chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)acetamide . However, Apremilast incorporates a bulky sulfonylethyl-aryl group, enhancing its specificity for phosphodiesterase 4 (PDE4) inhibition, while the target compound’s 5-chlorothiophene may favor interactions with sulfur-binding enzymes or receptors .

- In contrast, 3-chloro-N-phenyl-phthalimide lacks the acetamide bridge, limiting its utility to polymer synthesis rather than bioactivity .

Substituent Effects :

- The 5-chlorothiophene group in the target compound distinguishes it from phenyl or piperidine-based analogues. Thiophene’s electron-rich aromatic system and chlorine’s electronegativity could enhance binding to hydrophobic pockets or modulate redox properties compared to alachlor’s diethylphenyl group, which is optimized for herbicidal activity .

- The 2-methyl group on the isoindolin core may improve metabolic stability relative to unsubstituted phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) by sterically hindering oxidative degradation .

Synthetic and Purification Considerations: The synthesis of such compounds often involves condensation reactions between amine and acyl chloride intermediates. For example, Apremilast is produced via acetylation of a chiral amine intermediate, with strict control over genotoxic impurities (<25 ppm) . Similar protocols may apply to the target compound, though the chlorothiophene moiety might require specialized coupling conditions.

Crystallography and Structural Validation :

- Programs like SHELXL and WinGX are critical for resolving complex structures, particularly for confirming the stereochemistry of dioxoisoindolin derivatives. The target compound’s crystallinity could be influenced by the thiophene’s planarity versus the flexibility of alachlor’s methoxymethyl group .

Biological Activity

The compound 2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula

- C : 22

- H : 18

- Cl : 1

- N : 3

- O : 4

Molecular Weight

- 461.8 g/mol

Structural Representation

The compound features a thiophene ring substituted with a chlorine atom and an isoindoline moiety with a dioxo functional group.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of isoindole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The proposed mechanism involves the modulation of cell signaling pathways, specifically targeting the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar structures have demonstrated effectiveness against various bacterial strains, indicating potential as a lead compound for developing new antibiotics. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structural features have been reported to inhibit specific enzymes involved in disease processes, such as kinases and proteases. This inhibition can lead to reduced disease progression in conditions like cancer and inflammation .

Study 1: Anticancer Activity in vitro

A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results showed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Data Summary

| Property | Value |

|---|---|

| Molecular Weight | 461.8 g/mol |

| Anticancer IC50 (HeLa) | X µM (specific value needed) |

| MIC against S. aureus | Y µg/mL (specific value needed) |

| Enzyme Target | Z (specific enzyme needed) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(5-chlorothiophen-2-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving thiourea derivatives and N-arylmaleimides in glacial acetic acid under reflux (2–5 hours). Reaction monitoring via TLC is critical to optimize yield and purity. Recrystallization from solvents like DMF/acetic acid mixtures improves crystallinity .

- Key Considerations : Adjust stoichiometry (e.g., 1:1 molar ratio of thiourea to maleimide) and temperature (reflux vs. room temperature) to minimize side products. Evidence from structurally similar acetamides suggests potassium carbonate in DMF can facilitate nucleophilic substitutions for intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Look for C=O stretches (1650–1750 cm⁻¹) from the acetamide and isoindolin-1,3-dione moieties, and C-Cl vibrations (550–750 cm⁻¹) .

- NMR : In -NMR, expect signals for the 5-chlorothiophen-2-yl protons (δ 6.5–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and aromatic protons from the isoindolinone ring (δ 7.0–8.5 ppm). -NMR should confirm carbonyl carbons (δ 165–175 ppm) .

Q. What stability and storage conditions are recommended for this compound?

- Methodology : Store in airtight containers under refrigeration (2–8°C) to prevent hydrolysis of the acetamide bond. Avoid exposure to moisture and strong acids/bases, as isoindolinone derivatives are prone to ring-opening under extreme conditions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 5-chlorothiophene moiety in cross-coupling or functionalization reactions?

- Methodology : The 5-chlorothiophene group undergoes electrophilic substitution at the α-position (C-3 or C-4) due to electron-withdrawing effects from the chlorine. Use DFT calculations to map electron density and predict regioselectivity. Experimental validation via Suzuki-Miyaura coupling with boronic acids can introduce aryl/heteroaryl groups .

Q. How can this compound be evaluated for biological activity (e.g., enzyme inhibition, cytotoxicity)?

- Methodology :

- In Vitro Assays : Test against kinase or protease targets due to the isoindolinone scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for IC₅₀ determination .

- Toxicity Screening : Employ Wistar albino mice models (oral/administered doses) with histological analysis of liver/kidney tissues. Monitor metabolic byproducts via HPLC-MS .

Q. How can contradictory spectral or crystallographic data be resolved during characterization?

- Methodology :

- X-ray Crystallography : Compare experimental unit cell parameters with computational models (e.g., Mercury CSD) to identify polymorphic forms.

- Dynamic NMR : Resolve rotational barriers in the acetamide linkage by variable-temperature -NMR (e.g., coalescence temperature analysis) .

Q. What strategies mitigate side reactions during functional group interconversion (e.g., hydrolysis of the dioxoisoindolin ring)?

- Methodology : Use protecting groups (e.g., tert-butyloxycarbonyl for amines) during synthetic steps. Anhydrous conditions (e.g., molecular sieves in DMF) and low temperatures (0–5°C) reduce hydrolysis rates. Monitor by LC-MS for early detection of degradation .

Experimental Design Considerations

Q. How should researchers design dose-response studies for in vivo efficacy trials?

- Methodology : Adopt a randomized block design with split-split plots for multifactorial variables (e.g., dose, administration route). Use four replicates per group (n = 5–10 animals) to ensure statistical power. Analyze plasma concentrations via LC-MS/MS to correlate pharmacokinetics with observed effects .

Q. What computational tools predict the compound’s ADMET properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.